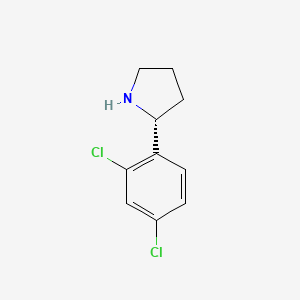

(R)-2-(2,4-Dichlorophenyl)pyrrolidine

Descripción general

Descripción

®-2-(2,4-Dichlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2,4-dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,4-Dichlorophenyl)pyrrolidine typically involves the reaction of ®-2-amino-2-(3,4-dichlorophenyl)ethanol with appropriate reagents. One common method is the cyclization of ®-2-amino-2-(3,4-dichlorophenyl)ethanol under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,4-Dichlorophenyl)pyrrolidine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2,4-Dichlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pyrrolidine derivatives, including (R)-2-(2,4-Dichlorophenyl)pyrrolidine, exhibit a wide array of biological activities. Recent reviews have consolidated findings on various pharmacological effects attributed to pyrrolidine compounds:

- Antimicrobial Activity : Pyrrolidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have identified compounds that inhibit bacterial growth effectively, which can be crucial in addressing antibiotic resistance .

- Antiviral Effects : Certain pyrrolidine derivatives are being investigated for their potential to inhibit viral replication, particularly in the context of HIV and other viral infections .

- Anticancer Activity : Research has demonstrated that some pyrrolidine-containing compounds can act as antagonists of chemokine receptors involved in cancer metastasis. For example, derivatives designed to target the CXCR4 receptor have shown promising results in inhibiting cancer cell migration and proliferation .

Drug Development Insights

The compound this compound has been utilized in various drug development projects:

- Enzyme Inhibition : A notable application involves the inhibition of key enzymes related to metabolic diseases. For instance, polyhydroxylated pyrrolidine derivatives have been synthesized to inhibit glycosidase and aldose reductase enzymes, which are critical in managing diabetes and its complications .

- Neurological Applications : Pyrrolidine derivatives have been explored for their anticonvulsant properties. New series of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their efficacy in treating epilepsy and pain management . The presence of a chlorophenyl group enhances their activity against seizures .

Case Study 1: Anticancer Activity

Li et al. (2020) synthesized a series of pyrrolidine-containing derivatives as antagonists of the CXCR4 receptor. One compound demonstrated an IC50 value of 79 nM, indicating strong binding affinity and potential for further development as an anticancer agent. This compound also showed enhanced metabolic stability, making it a candidate for clinical trials targeting cancer metastasis .

Case Study 2: Antidiabetic Properties

Guazzelli et al. (2019) developed polyhydroxylated pyrrolidines that exhibited dual inhibition of α-glucosidase and aldose reductase. Among these, a specific derivative showed 57% inhibition against ALR2 in vitro, suggesting its potential as a therapeutic agent for diabetic retinopathy .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ®-2-(2,4-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

®-2-(3,4-Dichlorophenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring.

®-2-(2,4-Dichlorophenyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.

®-2-(2,4-Dichlorophenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-2-(2,4-Dichlorophenyl)pyrrolidine is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties

Actividad Biológica

(R)-2-(2,4-Dichlorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group. The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of appropriate precursors.

- Substitution Reaction : The 2,4-dichlorophenyl group is introduced via nucleophilic substitution.

- Chiral Resolution : The racemic mixture is resolved into its enantiomers using chiral chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to significant biological effects such as inhibition or activation of specific pathways.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound may influence neurotransmitter systems associated with mood regulation.

- Antinociceptive Properties : It has been evaluated for its potential in pain management through modulation of pain pathways.

2. In Vitro and In Vivo Studies

Recent studies have assessed the compound's efficacy in different biological assays:

- In vitro assays demonstrated that this compound can inhibit certain enzyme activities with IC50 values indicating potency.

- In vivo studies have explored its effects on animal models for conditions such as anxiety and depression, showing promising results in behavioral tests.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antinociceptive | Pain relief in models | |

| Enzyme Inhibition | IC50 values < 100 nM |

Case Study Example

A notable study conducted by Crew et al. (2021) investigated the compound's role in targeting specific proteins involved in neurodegenerative diseases. The study highlighted its potential as a lead compound for developing new therapeutic agents due to its selective action and favorable pharmacokinetic properties.

Table 2: Comparison with Related Compounds

Propiedades

IUPAC Name |

(2R)-2-(2,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZJESQSBXRJL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.